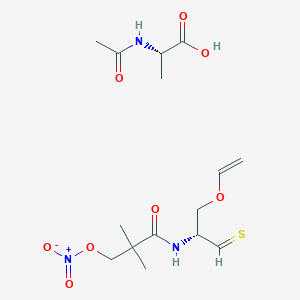

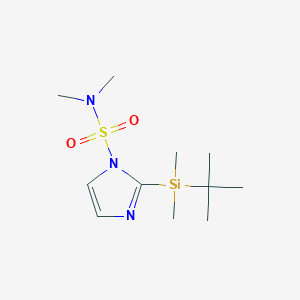

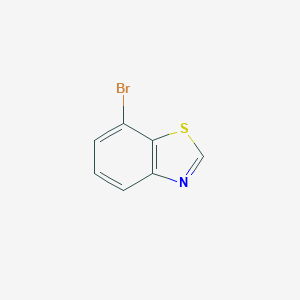

![molecular formula C7H4ClN3O B152734 7-氯-2H-嘧啶并[1,2-b]哒嗪-2-酮 CAS No. 88820-44-4](/img/structure/B152734.png)

7-氯-2H-嘧啶并[1,2-b]哒嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one involves various strategies. For instance, the synthesis of NMDA glycine-site antagonists with a similar pyridazinoquinoline structure was achieved by modifying the alkyl substituent on the alpha-carbon, which affected the binding affinity. These analogues demonstrated improved drug-like properties, including cellular permeability, solubility, and oral absorption . Another approach involved the transformation of 7-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine into disubstituted pyrimidotriazines through reactions with different nucleophiles, which included a series of hydrolysis, addition, and oxidation steps . Additionally, the synthesis of chlorinated imidazo and triazolopyridazine derivatives was performed, indicating that nucleophilic substitutions on these compounds are most facile at specific positions .

Molecular Structure Analysis

The molecular structure of chlorinated pyridazine analogs has been extensively studied. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and its structure was confirmed using various spectroscopic techniques, including IR, NMR, LC-MS, and XRD. The compound crystallized in the monoclinic crystal system with the space group P21/c. Density functional theory (DFT) calculations were performed to compare theoretical and experimental values, and the HOMO-LUMO energy gap along with global reactivity descriptors were determined. The structure exhibited intermolecular hydrogen bonding and a rare C-Cl...cg interaction .

Chemical Reactions Analysis

The reactivity of chlorinated pyridazine derivatives varies depending on the substitution pattern. For example, the reactivity of 7-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine with different nucleophiles led to various disubstituted products, demonstrating the compound's versatility in chemical reactions. The presence of certain substituents and the use of catalysts like silver oxide facilitated oxidative steps necessary for the formation of these products . The study of perchloroimidazo and perchlorotriazolopyridazine compounds revealed that nucleophilic substitutions are more likely to occur at the least hindered positions, which is crucial for designing targeted chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridazine derivatives are influenced by their molecular structure. The synthesized compounds often exhibit improved drug-like properties, such as solubility and oral absorption, which are essential for pharmaceutical applications . The crystalline structure, as well as the intermolecular interactions, play a significant role in the stability and reactivity of these compounds. For instance, the presence of intermolecular hydrogen bonds and halogen interactions can affect the compound's melting point, solubility, and reactivity .

科学研究应用

新型合成和杂环化学

对 7-氯-2H-嘧啶并[1,2-b]哒嗪-2-酮的研究导致了三环和 N-芳基嘧啶酮的新型合成路线的开发。这些化合物已通过涉及 2-甲硫基-2-咪唑啉和 2-甲硫基-1,4,5,6-四氢-2-嘧啶酰胺化 2-氯-3-吡啶和 2-氯-3-哒嗪羰基氯的反应合成,产生一系列线性稠合的 N-芳基嘧啶酮。这些合成途径为探索杂环化学和在药物化学和材料科学中的潜在应用提供了新途径 (Friary, McPhail, & Seidl, 1993)。

抗菌活性

已经合成了一些 7-氯-2H-嘧啶并[1,2-b]哒嗪-2-酮的衍生物,并评估了它们的初步抗菌活性。这些化合物对各种微生物菌株显示出有希望的结果,表明它们在开发新的抗菌剂方面的潜力。由 α,β-不饱和酮和 6-氨基硫oura嘧啶环缩合合成新的嘧啶并[4,5-b]-喹啉和吡啶并[2,3-d]嘧啶衍生物是一个值得注意的例子,突出了这种化学骨架在生成生物活性分子的多功能性 (El-Gazzar, Aly, Zaki, & Hafez, 2008)。

化学空间探索

该化合物也已成为旨在探索尚未征服的化学空间的研究的一部分,例如创建包含 200 多个尚未征服的具有潜在医药价值的双环杂芳环的虚拟探索性杂环库。这项研究强调了 7-氯-2H-嘧啶并[1,2-b]哒嗪-2-酮等新型杂环骨架在扩大化学多样性和发现新药效团中的重要性 (Thorimbert, Botuha, & Passador, 2018)。

化学选择性合成

研究人员已经开发出一种一锅法、望远镜法,用于取代的苯并[e]吡啶/哒嗪/嘧啶并[1,2-b][1,2,4]噻二嗪二氧化物的化学选择性合成,证明了该化合物在创建复杂杂环系统中的效用。该方法涉及用 2-氯苯磺酰氯对 2-氨基吡啶/哒嗪/嘧啶进行磺酰化,然后进行 Cu(I) 催化的 Ullmann 型 C-N 偶联反应。该过程突出了该化合物在促进合成具有潜在生物学意义的分子(包括抗炎活性)中的作用 (Padmaja, Balamurali, & Chanda, 2019)。

属性

IUPAC Name |

7-chloropyrimido[1,2-b]pyridazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXYHYWWWQIEMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=O)C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349046 |

Source

|

| Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |

CAS RN |

88820-44-4 |

Source

|

| Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

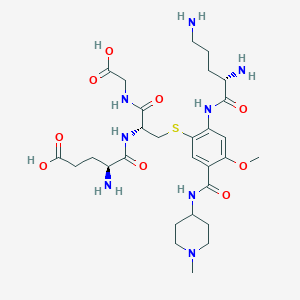

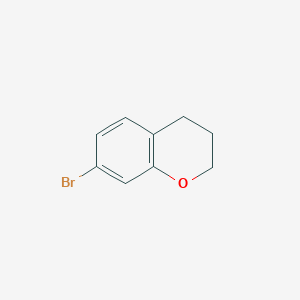

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)

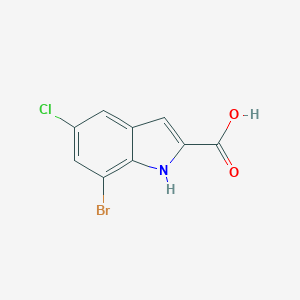

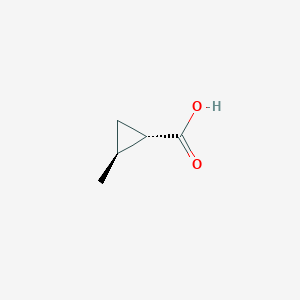

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

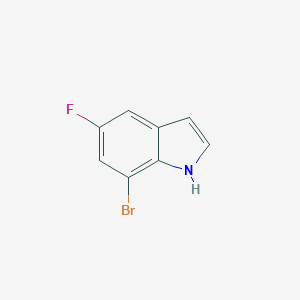

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)